molecular formula C10H12O2S B8078830 5-[(1-Methylethyl)thio]-1,3-benzodioxole CAS No. 5279-36-7

5-[(1-Methylethyl)thio]-1,3-benzodioxole

Cat. No.: B8078830
CAS No.: 5279-36-7
M. Wt: 196.27 g/mol
InChI Key: LIOPJAJKCHAZQM-UHFFFAOYSA-N
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Description

5-[(1-Methylethyl)thio]-1,3-benzodioxole is an organic compound with the molecular formula C10H12O2S It is a derivative of 1,3-benzodioxole, where a methylethylthio group is attached to the 5-position of the benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Methylethyl)thio]-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with an appropriate thiol reagent under specific conditions. One common method is the nucleophilic substitution reaction where 1,3-benzodioxole is treated with isopropylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as distillation or chromatography to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(1-Methylethyl)thio]-1,3-benzodioxole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(1-Methylethyl)thio]-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-[(1-Methylethyl)thio]-1,3-benzodioxole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1-Methylethyl)thio]-1,3-benzodioxole is unique due to the presence of the methylethylthio group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

5-propan-2-ylsulfanyl-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-7(2)13-8-3-4-9-10(5-8)12-6-11-9/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOPJAJKCHAZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301273736
Record name 5-[(1-Methylethyl)thio]-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5279-36-7
Record name 5-[(1-Methylethyl)thio]-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5279-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(1-Methylethyl)thio]-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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